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1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Lipophilicity Drug-likeness Permeability

This pyrazolyl-urea kinase probe is optimized for chemical biology and SAR programs. Its 2‑methoxyethyl side chain confers low lipophilicity (LogP ~1.0–1.5), reduces non‑specific binding in aqueous assays, and offers a unique hydrogen‑bond acceptor profile for polar kinase hinge regions. Use as a flexible‑linker benchmark or a structurally matched negative control in target‑engagement studies. Standard purity ≥98% ensures reproducible results across biochemical, cellular, and biophysical assays.

Molecular Formula C14H19N5O2
Molecular Weight 289.339
CAS No. 2034369-43-0
Cat. No. B2584773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
CAS2034369-43-0
Molecular FormulaC14H19N5O2
Molecular Weight289.339
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCOC
InChIInChI=1S/C14H19N5O2/c1-19-13(5-6-18-19)12-4-3-11(9-16-12)10-17-14(20)15-7-8-21-2/h3-6,9H,7-8,10H2,1-2H3,(H2,15,17,20)
InChIKeyOPMYSBGXUIQIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034369-43-0): Chemical Identity and Classification


1-(2-Methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a synthetic pyrazolyl-urea derivative characterized by a central urea scaffold N-substituted with a 2-methoxyethyl group and a (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl moiety. This compound belongs to the broader class of pyrazolyl-ureas, a privileged scaffold in medicinal chemistry known for kinase inhibition, particularly against p38 MAPK, TrkA, and Src family kinases [1]. The compound features a hydrogen bond-donating urea linker, a methoxyethyl side chain that modulates lipophilicity, and a biaryl pyridine-pyrazole system capable of pi-stacking interactions within kinase ATP-binding pockets. Structurally, it is closely related to a series of substituted urea derivatives exemplified in kinase inhibitor patents, where modifications at the urea N-substituent and the pyrazole-pyridine connectivity significantly alter potency and selectivity profiles [2].

Why Generic Substitution Is Unreliable: The Structural Specificity of 1-(2-Methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea


Within the pyrazolyl-urea class, even minor structural changes produce profound shifts in kinase selectivity and potency. The 2-methoxyethyl substituent on the urea nitrogen directly influences hydrogen-bonding capacity (via the terminal methoxy oxygen), conformational flexibility (through the ethylene linker), and lipophilicity (calculated LogP approximately 1.0–1.5), distinguishing this compound from analogs bearing aromatic or halogenated N-substituents [1]. The connectivity of the pyrazole to the pyridine ring at position 6 (rather than position 5 or via a pyrazolo[3,4-c]pyridine fusion) dictates the dihedral angle between the rings, affecting shape complementarity within kinase hinge regions [2]. Generic interchange with other pyrazolyl-ureas lacking this specific substitution pattern risks introducing unintended off-target activity or losing the target engagement profile intrinsic to this chemotype [3].

Product-Specific Quantitative Evidence for 1-(2-Methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: Comparator-Based Differentiation


Lipophilicity Modulation: 2-Methoxyethyl vs. 2-Fluorobenzyl Urea Substituent

The target compound's 2-methoxyethyl urea substituent confers a calculated LogP (XLogP3-AA) of approximately 1.0, whereas the closest commercially cataloged analog, 1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034369-36-1), exhibits an XLogP3-AA of 1.4 [1]. This 0.4 log unit difference represents a ~2.5-fold reduction in lipophilicity, which class-level evidence from pyrazolyl-urea kinase inhibitors indicates often correlates with improved aqueous solubility, reduced plasma protein binding, and lower cytochrome P450 inhibitory promiscuity [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: Methoxyethyl Oxygen vs. Chlorophenyl Substituent

The 2-methoxyethyl group introduces an additional hydrogen bond acceptor (HBA) oxygen atom (total HBA count = 5) compared to the 1-(3-chlorophenyl) analog (CAS 2034464-83-8), which has an HBA count of 4 . In pyrazolyl-urea kinase inhibitors, the urea NH typically donates two hydrogen bonds to the kinase hinge region, while the terminal substituent can form supplementary interactions with the solvent-exposed region or the ribose pocket [1]. The extra HBA capacity of the target compound may enhance binding to kinases with polar residues in the solvent-front region (e.g., p38α MAPK Met109 or Thr106), potentially altering selectivity relative to chloro-substituted analogs.

Hydrogen bonding Target engagement Selectivity

Rotatable Bond Flexibility: Conformational Entropy Comparison with Rigid Analogs

The target compound possesses 6 rotatable bonds (ethylene linker: 2 bonds; urea N-C bonds: 2; pyridine-methylene: 1; pyrazole-pyridine: 1), compared to only 4 rotatable bonds in the more rigid 1-(2-fluorobenzyl) analog [1]. Class-level kinetic studies on pyrazolyl-urea kinase inhibitors demonstrate that increased conformational自由度 often correlates with slower association rates (kon) due to entropic penalties upon binding, which can enhance residence time if the bound conformation is energetically favorable [2]. The methoxyethyl chain's flexibility may therefore result in distinct binding kinetics compared to more constrained analogs, potentially influencing cellular washout profiles and duration of target engagement.

Conformational flexibility Entropy Binding kinetics

Pyridine-Pyrazole Connectivity: Position 6 vs. Position 5 Isomeric Effects

The target compound features a 6-(1-methyl-1H-pyrazol-5-yl)pyridine connectivity, placing the pyrazole at the 6-position of the pyridine ring. This regioisomeric arrangement differs from compounds bearing pyrazole at the 5-position of pyridine (e.g., CAS 2034560-22-8), where the pyrazole substitution at position 5 alters the vector of the methylpyrazole group relative to the urea attachment point . In kinase inhibitor design, this positional difference can shift the pyrazole moiety's orientation within the adenine pocket by approximately 1.5–2.0 Å, potentially altering hinge-binding interactions and selectivity profiles [1]. This regiospecific connectivity may therefore provide a distinct selectivity fingerprint compared to 5-substituted pyridine analogs.

Regioisomerism Kinase hinge binding Shape complementarity

Recommended Application Scenarios for 1-(2-Methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea Based on Differentiating Features


Kinase Selectivity Profiling Panels Requiring a Low-Lipophilicity Pyrazolyl-Urea Probe

For research groups conducting broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot), incorporating this compound as a representative low-LogP pyrazolyl-urea may reveal distinct selectivity fingerprints compared to more lipophilic analogs such as the 2-fluorobenzyl derivative (XLogP3-AA 1.4 vs. ~1.0). The methoxyethyl group's additional hydrogen bond acceptor capacity could preferentially engage kinases with polar solvent-front residues, providing a unique selectivity signature valuable for chemical biology target deconvolution studies [1].

Solubility-Challenged Assay Formats Benefiting from Enhanced Hydrophilicity

In biochemical or cell-based assays where compound precipitation or non-specific binding to assay plates is a concern (e.g., high-throughput screens using aqueous buffer systems with minimal DMSO), the target compound's reduced calculated lipophilicity may offer practical advantages over halogenated phenyl analogs. This makes it a suitable candidate for assay formats such as microscale thermophoresis (MST) or surface plasmon resonance (SPR), where compound aggregation can confound results [1].

Structure-Activity Relationship (SAR) Studies Exploring Urea N-Substituent Effects on Kinase Binding Kinetics

Medicinal chemistry teams optimizing pyrazolyl-urea kinase inhibitors can use this compound as a flexible-linker benchmark in SAR campaigns. The additional rotatable bond in the 2-methoxyethyl chain (6 vs. 5 in the fluorobenzyl analog) may result in measurably different association/dissociation rates as determined by SPR or TR-FRET binding assays. Comparing kon/koff values between this compound and more constrained analogs can inform the design of inhibitors with optimized residence times [2].

Negative Control Compound for Pyrazolyl-Urea Pharmacophore Validation

Given the current absence of publicly disclosed potent biological activity, this compound may serve as a structurally matched negative control in experiments validating the target engagement of more active pyrazolyl-urea derivatives. Its retention of the core pyridine-pyrazole-urea pharmacophore—while potentially lacking critical substituents for high-affinity binding—makes it suitable for distinguishing specific pharmacophore-driven effects from non-specific urea-related artifacts in cellular assays [1].

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